molecular formula C16H21ClN2O3 B2756738 Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate CAS No. 478068-11-0

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate

Cat. No. B2756738
CAS RN: 478068-11-0
M. Wt: 324.81
InChI Key: HQQPQZMBKATFEK-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate (BCECPC) is a chemical compound that has been studied for its potential applications in scientific research. BCECPC is a derivative of piperidine, a cyclic amine, and is a member of the carbamate family. BCECPC has been studied for its ability to act as a substrate for enzymes and its ability to bind with proteins.

Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

One study reports on the catalytic synthesis of piperidine derivatives via the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is efficient for forming piperidine structures, showing the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).

Pharmacological Applications

Research into piperidine-4-carboxamide derivatives, such as the discovery of TAK-220, highlights the potential of these compounds in inhibiting HIV-1 replication. This demonstrates the importance of structural modification in the development of therapeutically relevant molecules (Imamura et al., 2006).

Enamine Synthesis

The synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides showcases innovative approaches to constructing nitrogen-containing heterocycles, a key class of compounds in drug development (Brizgys et al., 2012).

Synthesis of Compounds with Pharmacological Interest

A study on the synthesis of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives explores the preparation of compounds with potential therapeutic applications, indicating the broad interest in piperidine derivatives for drug discovery (Ibenmoussa et al., 1998).

Farnesyl Protein Transferase Inhibitors

Research on 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine compounds for inhibiting farnesyl protein transferase illustrates the role of chemical modification in enhancing pharmacological properties and understanding protein interaction mechanisms (Mallams et al., 1998).

Mechanism of Action

Target of Action

The primary target of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By targeting AChE, this compound can influence cholinergic neurotransmission.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which play a crucial role in memory and learning processes.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving cognitive function. In fact, the compound has been suggested for development as an antidementia agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity

properties

IUPAC Name

benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPQZMBKATFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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